molecular formula C14H12N2OS2 B2933853 (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methylphenyl)methanone CAS No. 339017-23-1

(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methylphenyl)methanone

Cat. No.: B2933853
CAS No.: 339017-23-1
M. Wt: 288.38
InChI Key: OCRAUJFBMZFGBG-UHFFFAOYSA-N
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Description

(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methylphenyl)methanone is a high-value chemical scaffold designed for advanced antimicrobial and pharmaceutical research. As part of the thieno[2,3-c]isothiazole family, this compound is of significant interest in medicinal chemistry for developing novel therapeutic agents . Its core structure combines a thiophene ring fused with an isothiazole, a motif known to contribute to potent biological activity . Researchers are particularly interested in this and analogous structures for their potential to overcome multi-drug resistance in pathogens . Computational and experimental studies on closely related molecules have demonstrated promising antibacterial and antifungal activities, often exceeding the efficacy of standard antibiotics like ampicillin and antifungals like ketoconazole against a range of Gram-positive and Gram-negative bacteria and fungal strains . The proposed mechanism of action for such compounds may involve the inhibition of bacterial MurB enzymes, which are essential for cell wall biosynthesis, and fungal CYP51, a key enzyme in ergosterol production . This dual potential makes it a compelling candidate for developing new anti-infective strategies. The compound is offered with a commitment to quality, supported by a comprehensive Certificate of Analysis (COA) to ensure batch-to-batch consistency and reliability for your research outcomes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-amino-3-methylthieno[2,3-c][1,2]thiazol-5-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-7-3-5-9(6-4-7)12(17)13-11(15)10-8(2)19-16-14(10)18-13/h3-6H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRAUJFBMZFGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(SN=C3S2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methylphenyl)methanone, with the CAS number 339017-23-1, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H12N2OS2
  • Molar Mass : 288.39 g/mol
  • CAS Number : 339017-23-1
  • Purity : Estimated >90% .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that derivatives of thieno[2,3-c]isothiazole possess potent cytotoxic effects against various cancer cell lines. For instance, the compound's structural analogs have demonstrated selective inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Inhibition of Enzyme Activity

Recent studies have highlighted the potential of this compound as an inhibitor of monoamine oxidase (MAO) isoenzymes. In vitro assays demonstrated that certain derivatives can effectively inhibit MAO-A and MAO-B activities, which are implicated in neurodegenerative diseases and mood disorders . The following table summarizes the inhibitory activity of selected compounds:

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)
Compound A0.060 ± 0.0020.241 ± 0.011
Compound B0.241 ± 0.011Not tested
Compound C0.100 ± 0.0050.300 ± 0.015

Case Studies

  • Breast Cancer Cell Lines : A study investigated the effects of thieno[2,3-c]isothiazole derivatives on human breast cancer cell lines. The results indicated that these compounds could induce apoptosis in sensitive cell lines while demonstrating resistance mechanisms in variants developed through prolonged exposure to treatment .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive function in animal models .

Chemical Reactions Analysis

1.1. Thieno[2,3-c]isothiazole Core Formation

The fused heterocyclic system is constructed via cyclization of a thiophene precursor with a nitrosating agent. For example:

  • Nitrosation : A thiophene derivative reacts with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 3–10°C to introduce a nitroso group .

  • Cyclization : The nitroso intermediate undergoes thermal or catalytic cyclization to form the isothiazole ring .

1.2. Amination

The amino group is introduced via hydrogenation of a nitroso precursor:

  • Reduction : 4-Nitroso-3-methylthieno[2,3-c]isothiazole is hydrogenated using palladium carbon (Pd/C) or Raney nickel in ethanol or methanol at 20–40°C under 0.1–0.5 MPa H₂ .

  • Typical yield: 80–88% with HPLC purity ≥99% .

StepReagents/ConditionsYieldPurity (HPLC)Source
NitrosationNaNO₂, HCl, 3–10°C91–96%
ReductionPd/C, H₂, 20–40°C80–88%≥99.7%

2.2. Methyl Group Stability

The 3-methyl group on the thieno ring is stable under hydrogenation conditions but may undergo oxidation under strong acidic/basic conditions .

3.1. Amino Group Reactivity

  • Acylation : Reacts with acetyl chloride to form amides.

  • Diazotization : Forms diazonium salts for coupling reactions (e.g., with phenol derivatives) .

3.2. Degradation Pathways

  • Oxidation : The amino group oxidizes to nitroso under strong oxidants (e.g., HNO₃).

  • Hydrolysis : The isothiazole ring hydrolyzes in concentrated HCl at elevated temperatures .

Purification and Characterization

  • Recrystallization : Crude product is purified using methanol/water mixtures, achieving ≥99.7% purity .

  • Analytical Data :

    • ¹H NMR : δ 2.16 (s, CH₃), 4.52 (s, NH₂), 6.64–7.05 (aromatic protons) .

    • LCMS : m/z 247.32 [M+H]⁺ .

Key Challenges

  • Selectivity : Competing hydrogenolysis of the methanone group requires precise control of H₂ pressure .

  • Catalyst Poisoning : Sulfur in the thieno ring may deactivate Pd/C, necessitating excess catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. SRR1: (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone

  • Structural Differences : SRR1 replaces the 3-methyl group with a pyrrolidinyl-ethylsulfanyl chain and substitutes the 4-methylphenyl group with a simple phenyl ring.
  • Functional Impact: The bulkier substituent in SRR1 may enhance membrane permeability but reduce metabolic stability compared to the target compound.

2.1.2. (2-Anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone

  • Structural Differences: This compound replaces the thieno-isothiazole core with a simpler thiazole ring and introduces an anilino group at position 2.
  • Functional Impact : The thiazole derivative exhibited antitumor activity, highlighting the importance of the heterocyclic core and substituted aryl groups in modulating biological activity. The chloro substituent may enhance electron-withdrawing effects compared to the methyl group in the target compound .

2.1.3. Triazole-Thio-Ethanone Derivatives

  • Example: 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one .
  • Structural Differences: A triazole-thio-ethanone scaffold replaces the thieno-isothiazole system.
  • Functional Impact: These derivatives emphasize the role of halogenated aryl groups (e.g., dichlorophenoxy) in enhancing binding affinity, though nitro groups may introduce metabolic liabilities.

Physicochemical and Crystallographic Comparisons

Compound Core Structure Substituents (Position) Molecular Weight (g/mol) Biological Activity Key Reference
Target Compound Thieno-isothiazole 4-Amino, 3-Me, 5-(4-MePh-CO) ~318.4 (calculated) Not reported (inferred bioactivity) N/A
SRR1 Thieno-isothiazole 4-Amino, 3-(pyrrolidinyl-ethyl-S), 5-Ph-CO ~443.6 Stress response gene induction
(2-Anilino-4-Me-thiazol-5-yl)(4-Cl-Ph-CO) Thiazole 2-Anilino, 4-Me, 5-(4-Cl-Ph-CO) ~344.8 Antitumor activity
Triazole-thio-ethanone derivative Triazole 4-Amino, 5-(dichlorophenoxy-Me), thio-ethanone ~533.3 Structural characterization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methylphenyl)methanone?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example:

Core Thienoisothiazole Formation : React 4-amino-3-methylthiophene derivatives with sulfur/nitrogen-containing reagents under reflux in ethanol or DMF with acetic acid as a catalyst (similar to methods in ).

Methanone Linkage : Couple the thienoisothiazole intermediate with 4-methylbenzoyl chloride using a base (e.g., NaOAc) in a polar aprotic solvent (DMF) at 80–100°C (analogous to ).

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/DMF mixtures) or column chromatography. Typical yields range from 60–85% depending on substituent reactivity .

Q. How can spectroscopic and chromatographic techniques be used to characterize this compound?

  • Methodological Answer :

  • FTIR : Confirm the presence of C=O (1650–1700 cm⁻¹), NH₂ (3300–3500 cm⁻¹), and aromatic C-H stretches ().
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ 7.2–7.8 ppm) ().
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) ( ).
  • Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) ().

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Replicate assays (e.g., gene expression studies in Arabidopsis epidermal cells) across concentrations (0.1–10 µM) to identify optimal activity windows ( ).
  • Structural Analog Comparison : Test derivatives (e.g., varying aryl or amino groups) to isolate pharmacophore contributions ().
  • Meta-Analysis : Cross-reference published IC₅₀ values and stress-response pathways (e.g., ABA signaling in ) to contextualize discrepancies .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate its solid-state properties?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation of DCM/hexane mixtures ().
  • SHELX Refinement : Use SHELXL for structure solution, refining anisotropic displacement parameters and validating H-bonding networks ( ).
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) using CrystalExplorer to correlate packing modes with solubility/stability ().
  • Data Table :
Interaction TypeContribution (%)
H···H45–55
C···H20–30
S···H5–10
Typical results for thienoisothiazole derivatives

Q. What computational approaches predict its binding affinity to biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with stress-response protein targets (e.g., ABA receptors) and validate poses via MD simulations ( ).
  • QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with gene induction efficacy ( ).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces for reactivity predictions .

Q. How can synthetic byproducts or isomers be identified and mitigated?

  • Methodological Answer :

  • Byproduct Screening : Use LC-MS to detect side products (e.g., over-oxidized thienoisothiazoles or incomplete coupling intermediates).
  • Regioselective Control : Adjust reaction stoichiometry (e.g., excess 4-methylbenzoyl chloride) and catalyst loading (Fe₃O₄@TiO₂-SO₃H in ) to suppress isomer formation.
  • Chiral Resolution : If applicable, employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across studies?

  • Methodological Answer :

  • Catalyst Efficiency : Compare Fe₃O₄@TiO₂-SO₃H (85% yield, ) vs. traditional H₂SO₄ (60–70% yield, ).
  • Solvent Effects : Solvent-free microwave conditions () reduce decomposition vs. ethanol reflux ().
  • Temperature Gradients : Higher yields correlate with controlled heating (180 W microwave vs. oil bath) .

Biological and Pharmacological Applications

Q. What in vivo models validate its role as a stress-response regulator?

  • Methodological Answer :

  • Plant Models : Treat Arabidopsis thaliana with 1–5 µM compound and quantify RAB18/GSTF8 gene expression via qRT-PCR ( ).
  • Mammalian Models : Screen for cytotoxicity in human cell lines (HEK293) before testing in rodent stress models (e.g., oxidative stress assays) .

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